molecular formula C21H18N4O3S B2861269 3-chloro-N-[(3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]-4-methylbenzenesulfonamide CAS No. 1112395-65-9

3-chloro-N-[(3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]-4-methylbenzenesulfonamide

Cat. No. B2861269
CAS RN: 1112395-65-9
M. Wt: 406.46
InChI Key: XALXZLLJTHKKTQ-UHFFFAOYSA-N
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Description

The compound “3-chloro-N-[(3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]-4-methylbenzenesulfonamide” is a derivative of imidazo[4,5-b]pyridine . Imidazo[4,5-b]pyridines are known to play a crucial role in numerous disease conditions due to their structural resemblance with purines . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .


Synthesis Analysis

Imidazo[4,5-b]pyridines can be synthesized using various catalysts . For instance, XantPhos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) and Pd(OAc)2 were found to be more effective for the coupling of 2-halo imidazo[4,5-b]pyridines with pyridone nucleophiles . A regioselective approach for the synthesis of 2-substituted 3H-imidazo[4,5-b]pyridine and 1H-imidazo[4,5-b]pyridine has also been reported .


Molecular Structure Analysis

The molecular structure of imidazo[4,5-b]pyridine derivatives can be established on the basis of NMR spectroscopic data, mass spectrometry, and XRD single crystal .


Chemical Reactions Analysis

The chemical reactions of imidazo[4,5-b]pyridines involve coupling with pyridone nucleophiles . The reactions can be monitored by thin layer chromatography (TLC) using silica gel GF254 .

Scientific Research Applications

Rhodium-Catalyzed Cyanation

Research demonstrates the utility of related compounds in the rhodium-catalyzed bis-cyanation of arylimidazo[1,2-α]pyridines, achieving high yields and broad functional group tolerance. This methodology highlights the compound's role in synthesizing cyanated imidazopyridines, emphasizing its selectivity and efficiency for gram-scale production (Zhu et al., 2017).

Fluorescent Probes for Mercury Ion

Another study explored the reaction of β-lactam carbenes with 2-pyridyl isonitriles, leading to the synthesis of imidazo[1,2-a]pyridine derivatives. These derivatives were utilized as efficient fluorescent probes for detecting mercury ions, demonstrating the compound's potential in environmental monitoring and safety applications (Shao et al., 2011).

Gold(I) and Gold(III) Complexes

Research into gold(I) and gold(III) complexes using related compounds as ligands has shown promising structural, spectroscopic, and electrochemical properties. These complexes, prepared through a series of syntheses and characterized extensively, offer insights into the design of new materials with potential applications in catalysis and material science (Jean-Baptiste dit Dominique et al., 2009).

Mechanism of Action

While the specific mechanism of action for “3-chloro-N-[(3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]-4-methylbenzenesulfonamide” is not mentioned in the search results, imidazo[4,5-b]pyridines are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

properties

IUPAC Name

N-(2-methoxyphenyl)-2-[3-(4-methylphenyl)-7-oxo-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S/c1-13-7-9-14(10-8-13)18-19-20(29-24-18)21(27)25(12-22-19)11-17(26)23-15-5-3-4-6-16(15)28-2/h3-10,12H,11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALXZLLJTHKKTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC3=C2N=CN(C3=O)CC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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